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Compound of Interest

Compound Name: 3-Bromo-N-methylbenzylamine

Cat. No.: B151466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and

analytical characterization of 3-Bromo-N-methylbenzylamine. The information contained

herein is intended to support research and development activities in the fields of medicinal

chemistry, organic synthesis, and materials science.

Compound Identification and Physical Properties
3-Bromo-N-methylbenzylamine is a substituted aromatic amine with the bromine atom

positioned at the meta-position of the benzyl ring.
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Identifier Value Source

IUPAC Name
1-(3-bromophenyl)-N-

methylmethanamine
N/A

CAS Number 67344-77-8 [1][2]

Molecular Formula C₈H₁₀BrN [1]

Molecular Weight 200.08 g/mol [1][2]

Appearance Colorless to light yellow liquid N/A

Boiling Point 231-232 °C [2]

Density 1.461 g/mL at 25 °C [2]

Refractive Index n20/D 1.5650 [2]

Structural Elucidation: Spectroscopic Analysis
While specific experimental spectra for 3-Bromo-N-methylbenzylamine are not readily

available in public databases, a detailed prediction of its spectral characteristics can be made

based on its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals

corresponding to the aromatic protons, the benzylic protons, the N-H proton, and the N-methyl

protons.

Aromatic Protons (δ 7.0-7.5 ppm): Four signals in the aromatic region, corresponding to the

four protons on the substituted benzene ring. The splitting patterns will be complex due to

meta and ortho coupling.

Benzylic Protons (-CH₂-) (δ ~3.7 ppm): A singlet or a doublet (if coupled to the N-H proton)

integrating to two protons.

N-H Proton (variable): A broad singlet, the chemical shift of which is dependent on

concentration and solvent.
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N-Methyl Protons (-CH₃) (δ ~2.4 ppm): A singlet or a doublet (if coupled to the N-H proton)

integrating to three protons.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon

framework of the molecule.

Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the aromatic

carbons. The carbon attached to the bromine atom (C-Br) will be significantly shifted.

Benzylic Carbon (-CH₂-) (δ ~55-60 ppm): One signal for the benzylic carbon.

N-Methyl Carbon (-CH₃) (δ ~35-40 ppm): One signal for the N-methyl carbon.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Functional Group
Expected Wavenumber

(cm⁻¹)
Vibration Mode

N-H 3300-3500 (broad) Stretching

C-H (aromatic) 3000-3100 Stretching

C-H (aliphatic) 2850-2960 Stretching

C=C (aromatic) 1450-1600 Stretching

C-N 1000-1250 Stretching

C-Br 500-600 Stretching

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the

fragmentation pattern.

Molecular Ion Peak (M⁺): An intense peak at m/z 200 and 202 in an approximate 1:1 ratio,

which is characteristic of the presence of a single bromine atom (due to the natural isotopic
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abundance of ⁷⁹Br and ⁸¹Br).

Major Fragmentation Peaks:

Loss of a bromine atom.

Cleavage of the benzylic C-N bond, leading to the formation of the tropylium ion or related

fragments.

Loss of the methyl group.

Experimental Protocols
Synthesis of 3-Bromo-N-methylbenzylamine
A plausible synthetic route involves the reductive amination of 3-bromobenzaldehyde with

methylamine.

Materials:

3-Bromobenzaldehyde

Methylamine (solution in THF or ethanol)

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

Methanol or Dichloromethane (DCM) as solvent

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Diethyl ether or Ethyl acetate for extraction

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 3-bromobenzaldehyde (1 equivalent) in methanol or DCM.
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Add a solution of methylamine (1.2-1.5 equivalents) to the aldehyde solution and stir at room

temperature for 1-2 hours to form the imine intermediate.

Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents)

in portions.

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

Quench the reaction by the slow addition of water.

Acidify the mixture with 1M HCl and wash with diethyl ether to remove any unreacted

aldehyde.

Basify the aqueous layer with 2M NaOH until pH > 10.

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure to obtain the crude product.

The product can be further purified by column chromatography or distillation.

Characterization Methods
NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra should be acquired on a 300 MHz or higher field

spectrometer.

IR Spectroscopy: The IR spectrum can be obtained using a neat sample between NaCl

plates or as a thin film on a KBr pellet with an FTIR spectrometer.

Mass Spectrometry: Mass spectra can be recorded using electron ionization (EI) or

electrospray ionization (ESI) techniques.

Visualizations
Chemical Structure
Caption: Chemical structure of 3-Bromo-N-methylbenzylamine.
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Experimental Workflow for Characterization
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Caption: General workflow for synthesis and characterization.

Potential Biological Significance
Benzylamine derivatives are known to exhibit a wide range of biological activities. While

specific data for 3-Bromo-N-methylbenzylamine is scarce, related compounds have shown

potential as:

Enzyme Inhibitors: The benzylamine moiety is a common scaffold in the design of enzyme

inhibitors.

Receptor Ligands: Substituted benzylamines can interact with various receptors in the

central nervous system.

Antimicrobial Agents: Some benzylamine derivatives have demonstrated antibacterial and

antifungal properties.

The introduction of a bromine atom can significantly modulate the pharmacokinetic and

pharmacodynamic properties of a molecule, potentially enhancing its biological activity or

altering its metabolic profile. Further research is warranted to explore the specific biological

effects of 3-Bromo-N-methylbenzylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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